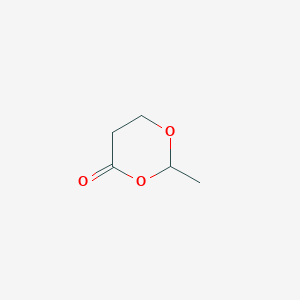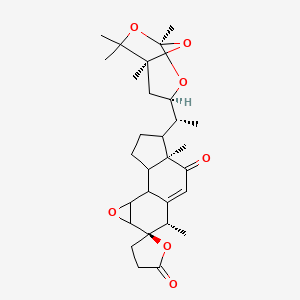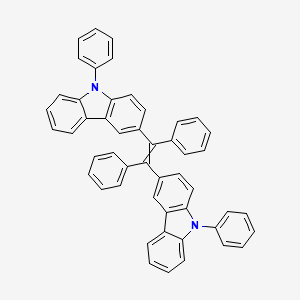![molecular formula C13H11NO2 B14283325 1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 125108-26-1](/img/structure/B14283325.png)
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a hydroxyl group and a dihydrobenzoquinolinone core
Preparation Methods
The synthesis of 1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through several methods:
-
Intramolecular Cyclization: : One of the most efficient methods involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .
-
Reductive Cyclization: : Another approach involves the reductive cyclization of β,β-diarylacrylate derivatives. This method utilizes a selective iron-mediated reduction followed by cyclization to form the desired quinolinone structure .
Chemical Reactions Analysis
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of hepatitis C virus RNA-dependent RNA polymerase.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It has been used in various biological studies to understand its interactions with different biomolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of hepatitis C virus RNA-dependent RNA polymerase, it binds to the active site of the enzyme, thereby preventing the replication of the viral RNA . The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be compared with other similar compounds, such as:
4(3H)-Quinazolinone: This compound is known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
5-Hydroxy-4-aryl-3,4-dihydro-1H-quinolin-2-ones: These are natural products isolated from fungal strains and are known for their insecticidal and anthelmintic properties.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
125108-26-1 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-hydroxy-3,4-dihydrobenzo[h]quinolin-2-one |
InChI |
InChI=1S/C13H11NO2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,16H,7-8H2 |
InChI Key |
AOJDWDNDXVQDST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C2=C1C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

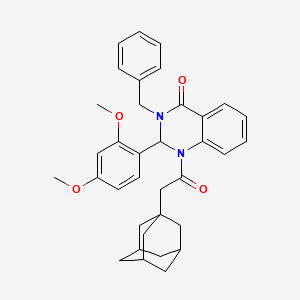
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
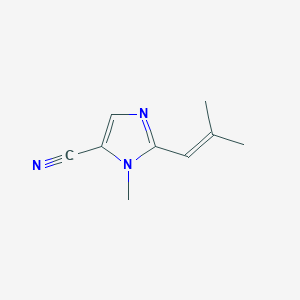

![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)
